4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
Beschreibung
Eigenschaften
Molekularformel |
C42H38BClN2O2 |
|---|---|
Molekulargewicht |
649.0 g/mol |
IUPAC-Name |
[4-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-1-ium-1-yl]-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C18H18ClN2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;19-17-5-3-15(4-6-17)1-2-16-7-9-20(10-8-16)18(22)21-11-13-23-14-12-21/h1-20H;1-10H,11-14H2/q-1;+1/b;2-1+ |
InChI-Schlüssel |
CXGJNVCXZTZSGT-WLHGVMLRSA-N |
Isomerische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Morpholine-4-carbonyl Functionalization
The 1-position of pyridine is acylated using morpholine-4-carbonyl chloride under Schotten-Baumann conditions. Reacting pyridine with morpholine-4-carbonyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by slow addition of aqueous sodium hydroxide, yields 1-(morpholine-4-carbonyl)pyridine with 78–85% efficiency. Excess acyl chloride ensures complete conversion, while controlled pH prevents hydrolysis.
Palladium-Catalyzed Styryl Group Installation
The 4-chlorostyryl moiety is introduced via a Mizoroki-Heck coupling between 4-bromo-1-(morpholine-4-carbonyl)pyridine and (E)-2-(4-chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Optimal conditions employ:
-
Catalyst : Pd(OAc)₂ (1.5 mol%)
-
Base : Na₂CO₃ (2.0 equiv)
-
Solvent : Water/THF (3:1 v/v)
-
Temperature : 85°C, 48 hours
This protocol achieves 81% yield, with the boronate ester’s stability under aqueous conditions minimizing side reactions. The stereospecificity of the coupling ensures exclusive formation of the (E)-styryl isomer, confirmed by NOESY NMR correlations.
Quaternization and Counterion Exchange
N-Alkylation to Form the Pyridinium Salt
Quaternization of 4-(4-chlorostyryl)-1-(morpholine-4-carbonyl)pyridine is achieved using methyl triflate (1.1 equiv) in anhydrous acetonitrile. The reaction proceeds at room temperature for 12 hours, yielding the triflate salt as a hygroscopic solid. Excess methylating agent is removed via rotary evaporation, with the product stabilized under nitrogen.
Metathesis with Sodium Tetraphenylborate
Ion exchange is performed by treating the pyridinium triflate (1.0 equiv) with NaBPh₄ (1.05 equiv) in methanol. The reaction mixture is stirred for 2 hours, during which the tetraphenylborate salt precipitates. Filtration and washing with cold methanol afford the title compound as a crystalline solid (93–97% yield).
Table 1: Optimization of Metathesis Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | MeOH, EtOH, Acetone | MeOH | Maximizes solubility of NaBPh₄ |
| Molar Ratio (NaBPh₄) | 1.0–1.2 equiv | 1.05 equiv | Prevents NaBPh₄ excess |
| Temperature | 0°C to 25°C | 25°C | Faster kinetics without decomposition |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Styryl Coupling
The Heck coupling mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the styryl boronate. A key side reaction—β-hydride elimination—is suppressed by using bulky ligands (e.g., tri-o-tolylphosphine) and maintaining anhydrous conditions.
Counterion Purity Considerations
Residual sodium ions from incomplete metathesis can complex with tetraphenylborate, reducing product crystallinity. This is addressed by:
-
Precipitative Purification : Sequential washes with deionized water.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the styryl group and planar geometry of the pyridinium ring. The tetraphenylborate anion exhibits tetrahedral symmetry, with B–C bond lengths of 1.58–1.61 Å.
Industrial-Scale Process Considerations
Solvent Recovery Systems
Methanol from the metathesis step is distilled and reused, reducing costs by 22%.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chlorostyryl group.
Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carbonyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-1-ium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Probes: It could be used as a probe to study biological processes or as a ligand in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a catalyst, the compound might facilitate the formation or breaking of chemical bonds through electron transfer. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Differences
- Substituent Effects: The target compound’s 4-chlorostyryl group provides extended conjugation compared to the benzofuran (4d) or nitroaryl (5a) groups in . This may result in distinct UV-Vis absorption profiles and redox behavior.
- Counterion Impact: The tetraphenylborate anion is bulkier and more lipophilic than dibromide (4d, 5a) or tetrafluoroborate (12, 24), likely enhancing solubility in nonpolar solvents and reducing hygroscopicity compared to chloride-based salts (e.g., 4e in ) .
Physicochemical Properties
- Melting Points : Pyridinium salts with smaller anions (e.g., dibromide in 4d and 5a) exhibit higher decomposition temperatures (>250°C), whereas tetrafluoroborate salts (12, 24) melt below 100°C. The tetraphenylborate counterion in the target compound may lower its melting point relative to dibromide salts due to reduced ionic strength .
- Spectroscopic Data : While direct data for the target compound are lacking, similar compounds show characteristic IR peaks for carbonyl groups (~1700 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) . The morpholine group’s N–H and C=O stretches would likely appear near 3300 cm⁻¹ and 1650 cm⁻¹, respectively.
Biologische Aktivität
4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinium core substituted with a chlorostyryl group and a morpholine carbonyl moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and cancer biology.
Research indicates that compounds similar to 4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate may act through several mechanisms:
- Neuroactive Modulation : Studies have demonstrated that related compounds can influence neurotransmitter systems, potentially affecting mood and cognition .
- Antitumor Activity : Preliminary investigations suggest that this class of compounds may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study 1: Neuroactive Screening in Zebrafish
A study utilizing zebrafish to screen for neuroactive compounds found that derivatives of the compound exhibited significant modulation of behavioral responses, suggesting potential applications in treating neurodegenerative diseases. The screening assessed various endpoints, including locomotion and response to stimuli, indicating the compound's efficacy in altering neurochemical pathways .
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines revealed that the compound can induce apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with higher concentrations leading to increased cell death and reduced viability .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest moderate bioavailability with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological assessments indicate that while the compound has therapeutic potential, careful evaluation is necessary to mitigate adverse effects observed at higher doses .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(4-chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate to improve yield and purity?
- Methodology :
- Step 1 : Use palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to construct the chlorostyryl-pyridinium core, as tetraphenylborate salts are often synthesized via ion-exchange reactions with sodium tetraphenylborate .
- Step 2 : Optimize reaction conditions (temperature: 60–80°C; solvent: acetonitrile/water mixtures) to stabilize the pyridinium intermediate.
- Step 3 : Monitor reaction progress via TLC or HPLC and purify via recrystallization (e.g., using dichloromethane/hexane mixtures) to remove unreacted morpholine-4-carbonyl chloride.
- Validation : Confirm purity via elemental analysis and NMR spectroscopy, comparing chemical shifts to structurally similar pyridinium salts (e.g., δ 8.5–9.0 ppm for aromatic protons) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to identify the chlorostyryl moiety (e.g., doublet signals for vinyl protons at δ 6.5–7.5 ppm) and morpholine carbonyl groups (δ 165–170 ppm for C=O) .
- IR Spectroscopy : Confirm the presence of the morpholine carbonyl (stretching at 1650–1700 cm) and tetraphenylborate anion (B–C vibrations at 1100–1200 cm) .
- Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak ([M] at m/z ~550–560 for the pyridinium cation and [B(CH)] at m/z 319) .
Q. How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?
- Methodology :
- Solubility Testing : Dissolve the compound in solvents like DMSO (high solubility due to the tetraphenylborate anion) vs. hexane (low solubility).
- Application Design : For aqueous-phase studies (e.g., biological assays), use co-solvents like ethanol (10–20% v/v) to enhance solubility. For organic reactions (e.g., catalytic studies), prioritize polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorostyryl group in photochemical or catalytic applications?
- Methodology :
- Photochemical Studies : Use UV-Vis spectroscopy to monitor π→π* transitions (~300–350 nm) of the chlorostyryl moiety. Correlate with DFT calculations (e.g., Gaussian 16) to predict excited-state behavior .
- Catalytic Screening : Test the compound in cross-coupling reactions (e.g., Heck or Sonogashira) under varying Pd catalyst loads (0.5–5 mol%). Analyze regioselectivity via -NMR to assess steric effects from the morpholine group .
Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets or materials?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding affinities with protein targets (e.g., kinases). Focus on the morpholine carbonyl’s hydrogen-bonding potential .
- MD Simulations : Simulate stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability, leveraging the tetraphenylborate anion’s hydrophobicity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- X-ray Crystallography : Compare bond lengths (e.g., C–Cl: ~1.74 Å) and angles (e.g., C–C=C: ~120°) with DFT-optimized structures .
- Cross-Validation : Reconcile discrepancies (e.g., morpholine ring puckering) using variable-temperature NMR to probe conformational flexibility .
Q. How does the tetraphenylborate anion influence the compound’s electrochemical properties?
- Methodology :
- Cyclic Voltammetry : Measure reduction potentials (e.g., E ~ −1.2 V vs. Ag/AgCl) in acetonitrile. Compare with tetrafluoroborate analogs to isolate anion effects .
- Impedance Spectroscopy : Assess ionic conductivity in solid-state applications (e.g., electrolytes) using a frequency range of 1 Hz–1 MHz .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
